molecular formula C4H4BrCl2F3 B3040738 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane CAS No. 234096-24-3

4-Bromo-2,2-dichloro-1,1,1-trifluorobutane

Cat. No.: B3040738
CAS No.: 234096-24-3
M. Wt: 259.88 g/mol
InChI Key: MNDKESZJFNKNKL-UHFFFAOYSA-N
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Description

4-Bromo-2,2-dichloro-1,1,1-trifluorobutane, also known as Halon 2402, is a chemical compound with the molecular formula C4H4BrCl2F3 and a molecular weight of 259.88 g/mol. This compound is primarily known for its use as a fire extinguishing agent in various industries.

Preparation Methods

The synthesis of 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane involves several steps. One common method includes the halogenation of butane derivatives under controlled conditions. The reaction typically involves the use of bromine, chlorine, and fluorine sources in the presence of catalysts to achieve the desired product. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-Bromo-2,2-dichloro-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or acids and reduction to form simpler hydrocarbons.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2,2-dichloro-1,1,1-trifluorobutane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is employed in biochemical research, particularly in studies involving proteomics.

    Medicine: Research into its potential medicinal properties is ongoing, although it is not widely used in clinical settings.

    Industry: Its primary industrial application is as a fire extinguishing agent due to its effectiveness in suppressing fires.

Mechanism of Action

The mechanism by which 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane exerts its effects involves the interaction with molecular targets and pathways. As a fire extinguishing agent, it works by disrupting the chemical reactions that sustain combustion. The compound releases halogen atoms that interfere with the free radicals in the flame, effectively quenching the fire.

Comparison with Similar Compounds

4-Bromo-2,2-dichloro-1,1,1-trifluorobutane can be compared with other similar compounds such as:

  • 4-Bromo-1,2-dichlorobenzene
  • 2-Bromo-1,4-dichlorobenzene
  • 4-Bromo-2-chloro-1-fluorobenzene

These compounds share similar halogenation patterns but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical reactivity and physical properties.

Properties

IUPAC Name

4-bromo-2,2-dichloro-1,1,1-trifluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrCl2F3/c5-2-1-3(6,7)4(8,9)10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDKESZJFNKNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrCl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268138
Record name 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234096-24-3
Record name 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234096-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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